molecular formula C6H13NO3S2 B013658 3-Methanethiosulfonyl-N,N-dimethylpropionamide CAS No. 359436-82-1

3-Methanethiosulfonyl-N,N-dimethylpropionamide

Cat. No. B013658
M. Wt: 211.3 g/mol
InChI Key: FHYPBDHTWMABHJ-UHFFFAOYSA-N
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Description

3-Methanethiosulfonyl-N,N-dimethylpropionamide is a chemical compound with the molecular formula C6H13NO3S2 and a molecular weight of 211.30 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 3-Methanethiosulfonyl-N,N-dimethylpropionamide is represented by the formula C6H13NO3S2 .


Physical And Chemical Properties Analysis

The molecular weight of 3-Methanethiosulfonyl-N,N-dimethylpropionamide is 211.30 . More detailed physical and chemical properties couldn’t be found.

Scientific Research Applications

  • Metabolism and Toxicity Studies : 3-Methylthiopropionate, closely related to 3-Methanethiosulfonyl-N,N-dimethylpropionamide, is studied for its role in the metabolism of methionine and its potential toxicity. In rat liver homogenates, it serves as an intermediate in the transaminative pathway of methionine catabolism, which may be linked to methionine's toxicity (Steele & Benevenga, 1979).

  • Biotechnological Applications : This compound is also relevant in microbial processes. For instance, methanethiol and dimethyldisulfide, derivatives of 3-Methanethiosulfonyl-N,N-dimethylpropionamide, can be used as sulfur sources for methionine synthesis in Corynebacterium glutamicum, which has implications for amino acid production in industrial biotechnology (Bolten et al., 2010).

  • Environmental Impact : In marine ecosystems, dimethylsulfoniopropionate (DMSP), a related sulfur metabolite, plays a significant role. Its biosynthesis and degradation by marine bacteria contribute to global sulfur cycling and atmospheric processes (Dickschat et al., 2015). Additionally, 3-methiolpropionate and DMSP can impact net dimethyl sulfide fluxes to the marine atmosphere, which has implications for climate regulation (Taylor & Gilchrist, 1991).

  • Chemical Analysis and Detection : This compound and its derivatives can be used in chemical assays. For instance, the production of formaldehyde from dimethylsulfoxide, a related sulfur compound, provides a method for detecting hydroxyl radicals in biological systems (Klein et al., 1980).

  • Attractant for Wildlife : Certain derivatives, like dimethyl trisulfide, are powerful attractants for carrion beetles, suggesting potential applications in trapping necrophagous animals (Podskalská et al., 2009).

properties

IUPAC Name

N,N-dimethyl-3-methylsulfonylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S2/c1-7(2)6(8)4-5-11-12(3,9)10/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYPBDHTWMABHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400685
Record name 3-Methanethiosulfonyl-N,N-dimethylpropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methanethiosulfonyl-N,N-dimethylpropionamide

CAS RN

359436-82-1
Record name S-[3-(Dimethylamino)-3-oxopropyl] methanesulfonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359436-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methanethiosulfonyl-N,N-dimethylpropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M UP996180 - ttuhsc.edu
Some methanethiosulfonates are hygroscopic and all hydrolyze in water, over a period of time, particularly in the presence of nucleophiles. They should be stored in a desiccator at-20 …
Number of citations: 0 www.ttuhsc.edu
DS Dime - Toronto Research Chemicals Reference Sheet, 1997
Number of citations: 6

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